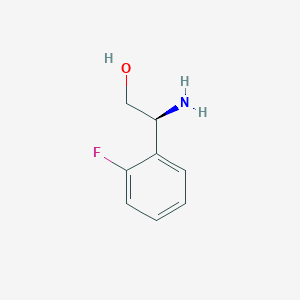

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL

Descripción general

Descripción

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C8H10FNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 2-fluoroacetophenone with a chiral borane complex can yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds under controlled conditions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-fluoroacetophenone, while substitution reactions can produce a variety of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C₈H₁₀FNO

- IUPAC Name : (2S)-2-amino-2-(2-fluorophenyl)ethanol

- CAS Number : 11126491

The presence of a hydroxyl group and an amino group in its structure allows for various chemical reactions and biological interactions.

Medicinal Chemistry

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL has been studied for its potential therapeutic effects. Research indicates that it may act as a precursor for the synthesis of various pharmaceutical agents. Its ability to interact with biological targets makes it valuable in drug development.

Case Study: MAO-B Inhibition

A study documented the synthesis of derivatives based on similar structures, which showed potent inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. The implications suggest that this compound could be explored as a scaffold for developing selective MAO-B inhibitors .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to ketones | Various ketone derivatives |

| Reduction | Can be reduced to form amines or alcohols | Amino alcohols |

| Substitution | Amino group participates in nucleophilic substitution | Substituted phenyl derivatives |

Research into the biological activity of this compound has highlighted its potential effects on neurotransmitter systems, particularly in modulating serotonin levels.

Case Study: Neurotransmitter Modulation

Investigations into similar compounds have shown that modifications can lead to enhanced binding affinity to serotonin receptors, suggesting that this compound could be developed further for neurological applications .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing agrochemicals and fine chemicals is noteworthy.

Mecanismo De Acción

The mechanism of action of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2R)-2-Amino-2-(2-fluorophenyl)ethan-1-OL: The enantiomer of the compound, with different stereochemistry.

2-Amino-2-phenylethan-1-OL: Lacks the fluorine atom, leading to different chemical properties.

2-Amino-2-(4-fluorophenyl)ethan-1-OL: The fluorine atom is positioned differently on the phenyl ring.

Uniqueness

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound in various research applications.

Actividad Biológica

Introduction

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL, also known as (S)-2-Amino-2-(2-fluorophenyl)ethanol, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, a hydroxyl group, and a fluorophenyl moiety, contributes to its biological activity. This article explores the biological activities of this compound, including its interactions with various biological targets, synthesis methods, and potential applications in drug discovery.

- Molecular Formula : C8H10FNO

- Molar Mass : 155.17 g/mol

- Physical State : Colorless to pale yellow liquid or solid

- Melting Point : 101-103 °C

- Boiling Point : Approximately 286.3 °C

The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity and bioavailability, making it an interesting candidate for pharmacological studies.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological receptors and enzymes. Research indicates that this compound may exhibit:

-

Anticancer Properties :

- Studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate cancer cells (PC-3) using the MTT assay .

- The incorporation of fluorine in amino acid derivatives has been linked to enhanced biological activity compared to their non-fluorinated counterparts.

- Enzyme Inhibition :

- Neuropharmacological Effects :

Synthesis Methods

Several synthetic routes have been developed for this compound, highlighting its versatility:

-

Direct Amination :

- The reaction of 2-fluoroacetophenone with ammonia or amines under acidic conditions can yield the desired amino alcohol.

-

Reduction Reactions :

- Reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) can produce this compound.

- Chiral Resolution :

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of fluorinated amino acids, derivatives similar to this compound were tested against multiple cancer cell lines. Results indicated that these compounds exhibited selective cytotoxicity towards malignant cells while sparing normal cell lines, showcasing their potential as targeted cancer therapies .

Case Study 2: Enzyme Interaction

A docking study was conducted to explore the binding interactions of this compound with EGFR and VEGFR-2 active sites. The findings suggested that the fluorine substitution significantly enhances binding affinity compared to non-fluorinated analogs, indicating a promising avenue for developing selective inhibitors for these kinases .

Propiedades

IUPAC Name |

(2S)-2-amino-2-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOFSDXTFGOZLA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293040 | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224434-02-0 | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224434-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.